molecular formula C19H17ClN2O2 B2558995 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene CAS No. 477887-98-2

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Cat. No.: B2558995
CAS No.: 477887-98-2
M. Wt: 340.81
InChI Key: XKTJSZVOFDDAJK-CIAFOILYSA-N
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Description

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene is a chemical compound offered for research and industrial applications . This specialized organic molecule is categorized as an aromatic building block, indicating its primary utility in the synthesis of more complex chemical architectures . Its molecular structure integrates several functional groups, including a chloro-substituent and an oxime ester derivative of toluidine, which are valuable handles in medicinal chemistry and materials science research. The presence of these motifs suggests potential applications in the development of pharmaceutical intermediates or in the creation of novel polymeric materials. Researchers can leverage this compound as a key precursor in heterocyclic synthesis or in structure-activity relationship (SAR) studies aimed at discovering new bioactive agents. It is strictly for laboratory research and industrial development purposes and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-13-6-10-16(11-7-13)22-19(23)24-21-12-15-9-8-14-4-2-3-5-17(14)18(15)20/h2-7,10-12H,8-9H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTJSZVOFDDAJK-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene involves several steps. One common synthetic route includes the reaction of 4-chloronaphthalene with 4-toluidinocarbonyl chloride under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Chloro Substituents: The target compound’s chloro group at the 4-position aligns with cyclanilide, etaconazole, and norflurazon, which utilize chloro groups for enhanced lipophilicity and target binding .

Heterocyclic Systems: Unlike etaconazole and propiconazole (triazole-containing fungicides), the target compound lacks a heterocyclic ring but incorporates an imino-carbonyloxy group, which may serve as a hydrogen-bonding domain for enzyme inhibition.

Aromatic Backbones: The dihydronaphthalene core distinguishes it from norflurazon’s pyridazinone and dicofol’s benzenemethanol systems. This aromaticity could influence photostability and bioavailability .

Mechanistic and Application-Based Differences

  • Fungicides vs. Herbicides: Etaconazole and propiconazole act via cytochrome P450 inhibition in fungi, whereas norflurazon targets phytoene desaturase in weeds . The target compound’s imino-methyl group may mimic transition states in enzymatic reactions, but its exact mechanism remains speculative.

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are absent in the provided evidence, its structural analogs offer insights:

  • Stability : The dihydronaphthalene system may reduce oxidative degradation relative to dicofol’s trichloromethyl group, which is prone to environmental breakdown .

Biological Activity

4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene (CAS No. 477887-98-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.

  • Molecular Formula : C19H17ClN2O2
  • Molecular Weight : 340.8 g/mol
  • Structure : The compound features a naphthalene core substituted with a chloro group and a toluidinocarbonyl moiety linked via an imino group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Caspase activation
MCF-7 (breast cancer)30DNA fragmentation and cell cycle arrest
A549 (lung cancer)20Reactive oxygen species generation

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of naphthalene compounds, including our target compound. The study concluded that modifications to the naphthalene structure significantly enhanced its antibacterial properties, particularly against resistant strains .
  • Cytotoxicity Assessment : A research article in Cancer Letters reported on the anticancer activity of imino derivatives, highlighting that compounds similar to this compound showed promising results in inducing apoptosis in various cancer cell lines .

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